molecular formula C6H5Br2NO2 B1585694 3,5-Dibromo-4-methoxypyridine 1-oxide CAS No. 650140-84-4

3,5-Dibromo-4-methoxypyridine 1-oxide

Cat. No.: B1585694
CAS No.: 650140-84-4
M. Wt: 282.92 g/mol
InChI Key: KAYQEYHOGFRTAL-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methoxypyridine 1-oxide: is an organic compound with the molecular formula C6H5Br2NO2 and a molecular weight of 282.92 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of two bromine atoms, a methoxy group, and an N-oxide functional group.

Scientific Research Applications

3,5-Dibromo-4-methoxypyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action for 3,5-Dibromo-4-methoxypyridine 1-oxide is not explicitly mentioned in the search results. For a detailed understanding of its mechanism of action, it is recommended to refer to peer-reviewed papers or technical documents related to this compound .

Safety and Hazards

The compound has a GHS07 signal word, indicating a warning . Hazard statements include H315-H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The future directions for the use and study of 3,5-Dibromo-4-methoxypyridine 1-oxide are not explicitly mentioned in the search results. For potential future applications and research directions, it is recommended to refer to peer-reviewed papers or technical documents related to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methoxypyridine 1-oxide typically involves the bromination of 4-methoxypyridine followed by oxidation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The oxidation step can be achieved using hydrogen peroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-methoxypyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-4-methoxypyridine 1-oxide is unique due to the presence of the methoxy group, which influences its reactivity and solubility. The combination of bromine atoms and the N-oxide group provides distinct chemical properties that make it valuable in various synthetic and research applications .

Properties

IUPAC Name

3,5-dibromo-4-methoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO2/c1-11-6-4(7)2-9(10)3-5(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYQEYHOGFRTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=[N+](C=C1Br)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382800
Record name 3,5-Dibromo-4-methoxypyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650140-84-4
Record name 3,5-Dibromo-4-methoxypyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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